molecular formula C11H14ClNO2 B2862660 4-Chloro-3,5-dimethylphenyl dimethylcarbamate CAS No. 29285-61-8

4-Chloro-3,5-dimethylphenyl dimethylcarbamate

Cat. No.: B2862660
CAS No.: 29285-61-8
M. Wt: 227.69
InChI Key: MUFLZNRUWYJZCT-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl dimethylcarbamate is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of phenyl carbamate and is characterized by the presence of a chloro group and two methyl groups on the phenyl ring. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylphenyl dimethylcarbamate typically involves the reaction of 4-chloro-3,5-dimethylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

4-Chloro-3,5-dimethylphenol+Dimethylcarbamoyl chloride4-Chloro-3,5-dimethylphenyl dimethylcarbamate\text{4-Chloro-3,5-dimethylphenol} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} 4-Chloro-3,5-dimethylphenol+Dimethylcarbamoyl chloride→4-Chloro-3,5-dimethylphenyl dimethylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylphenyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Chloro-3,5-dimethylphenyl dimethylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylphenyl dimethylcarbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A precursor in the synthesis of 4-Chloro-3,5-dimethylphenyl dimethylcarbamate.

    4-Chloro-2,5-dimethylphenyl methylcarbamate: Another carbamate derivative with similar structural features.

    4-Chloro-2,3-dimethylphenyl methylcarbamate: A related compound with different methyl group positions.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-7-5-9(6-8(2)10(7)12)15-11(14)13(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFLZNRUWYJZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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